molecular formula C13H21N3 B12351647 4-(4-Tert-butylphenyl)pyrazolidin-3-amine

4-(4-Tert-butylphenyl)pyrazolidin-3-amine

Cat. No.: B12351647
M. Wt: 219.33 g/mol
InChI Key: XEXAUSYMPQTWQE-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)pyrazolidin-3-amine is an organic compound that belongs to the class of pyrazolidines, which are nitrogen-containing heterocyclic compounds This compound is characterized by the presence of a pyrazolidine ring substituted with a tert-butylphenyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)pyrazolidin-3-amine typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution reactions can lead to a variety of substituted pyrazolidine derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)pyrazolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the case of its potential anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

4-(4-Tert-butylphenyl)pyrazolidin-3-amine can be compared with other similar compounds, such as:

    4-(4-Methylphenyl)pyrazolidin-3-amine: Similar structure but with a methyl group instead of a tert-butyl group.

    4-(4-Chlorophenyl)pyrazolidin-3-amine: Similar structure but with a chlorine atom instead of a tert-butyl group.

    4-(4-Nitrophenyl)pyrazolidin-3-amine: Similar structure but with a nitro group instead of a tert-butyl group.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-(4-tert-butylphenyl)pyrazolidin-3-amine

InChI

InChI=1S/C13H21N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-7,11-12,15-16H,8,14H2,1-3H3

InChI Key

XEXAUSYMPQTWQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNNC2N

Origin of Product

United States

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